molecular formula C10H14S B12121232 1-(4-Ethylphenyl)ethane-1-thiol

1-(4-Ethylphenyl)ethane-1-thiol

Cat. No.: B12121232
M. Wt: 166.29 g/mol
InChI Key: QEBLMEXMMSVMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)ethane-1-thiol is a specialized organic compound with the CAS Registry Number 138947-76-9 . It has a molecular formula of C 10 H 14 S and a molecular weight of 166.28 g/mol . As a thiol functionalized molecule, this compound is of significant interest in various research fields, particularly in organic synthesis where it can serve as a key building block or ligand precursor. In scientific research, thiols are widely utilized in materials science for the development of self-assembled monolayers on gold surfaces, a critical technology in nanotechnology and sensor development . Furthermore, thiol-containing compounds are frequently investigated for their role in aroma and flavor chemistry; low-molecular-weight thiols are known to contribute to the characteristic odors of various substances, such as the sulfurous notes in certain wines and foods, making them valuable for analytical and sensory studies . This reagent is provided strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

1-(4-ethylphenyl)ethanethiol

InChI

InChI=1S/C10H14S/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3

InChI Key

QEBLMEXMMSVMDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)S

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 4 Ethylphenyl Ethane 1 Thiol

Direct Thiolation and Sulfhydrylation Strategies

Direct methods for synthesizing 1-(4-Ethylphenyl)ethane-1-thiol focus on the direct introduction of a thiol or sulfhydryl group onto the ethylphenyl ethane (B1197151) framework. These strategies include advanced C-H activation pathways and classical nucleophilic substitution reactions.

C-H Activation Pathways for Benzylic Thiol Formation

The direct functionalization of C-H bonds represents an efficient and atom-economical approach to synthesizing complex molecules. In the context of this compound, the activation of the benzylic C-H bond is a key strategy. Recent advancements in photoredox catalysis have enabled the direct arylation of benzylic ethers, a process that highlights the potential for C-H activation at the benzylic position. nih.gov This type of transformation, which merges a thiol catalyst with a photoredox catalyst, can facilitate the formation of benzylic arylation products and demonstrates the feasibility of functionalizing such C-H bonds. nih.gov

Methodologies involving transition metal-free oxidative transformations of toluene (B28343) derivatives point to green and sustainable routes for constructing carbon-heteroatom bonds. researchgate.net These reactions often utilize radical initiators to generate benzyl (B1604629) radicals via hydrogen atom transfer, which can then be trapped by a sulfur source. researchgate.net Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of benzylic C(sp³)–H bonds, offering mild and general approaches for the diversification of alkylbenzenes. rsc.org While direct sulfation of benzylic C-H bonds has been explored, the formation of a C-S bond to create a thiol remains a specialized area of investigation. researchgate.net The development of direct C-H activation methods for the synthesis of 3-benzyl-benzo fiveable.megoogle.comimidazo[2,1-b]thiazoles showcases the potential for forming C-S bonds through such pathways. nih.gov

A novel approach involves the use of benzyl thiols as benzylating agents themselves through a phosphoranyl-assisted desulfurization process under photocatalytic conditions. sci-hub.se This strategy allows for the reductive benzylation of imines, where the benzyl thiol serves as the source of the benzyl group. sci-hub.se This indicates the reactivity of the C-S bond in benzyl thiols and suggests that reversible or exchange-type reactions could be envisioned for direct thiolation.

Nucleophilic Substitution Reactions in Thiol Synthesis

A traditional and widely used method for thiol synthesis involves the S烷2 reaction between an alkyl halide and a hydrosulfide (B80085) anion (-SH). libretexts.org For the synthesis of this compound, this would typically involve the corresponding 1-(4-ethylphenyl)ethyl halide as the substrate. A common challenge with this method is the potential for the newly formed thiol to react further with the alkyl halide, leading to the formation of a sulfide (B99878) byproduct. libretexts.org

To circumvent this issue, thiourea (B124793) can be employed as a nucleophile. libretexts.org The reaction proceeds through the formation of an alkyl isothiourea salt, which is subsequently hydrolyzed with an aqueous base to yield the desired thiol. libretexts.org This two-step process generally provides a cleaner reaction with higher yields of the thiol. The reactivity of thiolate anions, formed by the deprotonation of thiols, as potent nucleophiles is central to these substitution reactions. libretexts.org

Indirect Synthetic Routes via Precursors and Functional Group Interconversions

Indirect methods provide alternative pathways to this compound by first synthesizing a precursor molecule and then converting one of its functional groups into the desired thiol.

Reduction of Sulfonyl Chloride or Disulfide Intermediates

The reduction of sulfonyl chlorides to thiols is a well-established transformation. taylorfrancis.com Aromatic sulfonyl chlorides can be reduced to the corresponding aryl thiols using various reagents. google.comtaylorfrancis.comresearchgate.netcore.ac.uk Common reducing agents include zinc powder in the presence of a dilute acid, which unfortunately generates zinc chloride as a byproduct requiring proper disposal. core.ac.uk Other methods employ lithium aluminum hydride or hydroiodic acid generated in situ. taylorfrancis.com

Catalytic reduction offers a more environmentally friendly alternative. google.comtaylorfrancis.com Palladium catalysts, for instance, can be used to reduce aromatic sulfonyl chlorides under moderate hydrogen pressure in the presence of a mild base to neutralize the hydrochloric acid formed during the reaction. taylorfrancis.com In some cases, a palladium catalyst modified with tin has been shown to be effective. google.com Triphenylphosphine has also been reported as an efficient reagent for the reduction of aryl sulfonyl chlorides to aryl thiols. researchgate.netorganic-chemistry.org

Disulfides can also serve as precursors to thiols. The S-S bond in a disulfide is readily cleaved under reducing conditions to yield two thiol molecules. libretexts.org This interconversion is a redox reaction, where the disulfide is the oxidized state and the thiol is the reduced state. libretexts.org The reduction can be accomplished using various reducing agents.

The following table summarizes some of the reagents and conditions used for the reduction of sulfonyl chlorides and disulfides.

PrecursorReagent/CatalystConditionsProductReference
Sulfonyl ChlorideLithium Aluminum Hydride-Thiol taylorfrancis.com
Sulfonyl ChlorideZinc/Acid-Thiol core.ac.uk
Sulfonyl ChloridePalladium Catalyst/H₂Moderate Pressure, Mild BaseThiol taylorfrancis.com
Sulfonyl ChlorideTriphenylphosphineTolueneThiol researchgate.netorganic-chemistry.org
DisulfideVarious Reducing Agents-Thiol libretexts.org

Addition Reactions to Unsaturated Substrates

Addition reactions, particularly those involving "click chemistry," offer highly efficient and selective routes for C-S bond formation. fiveable.mewikipedia.org The thiol-ene reaction, which involves the addition of a thiol to an alkene, is a prominent example. fiveable.mewikipedia.org This reaction can be initiated by radicals (e.g., via UV light or a thermal initiator) or through a Michael addition mechanism. fiveable.mewikipedia.org In the context of synthesizing this compound, a precursor containing a double bond, such as 4-ethylstyrene (B166490), could potentially react with a sulfur-containing reagent.

The thiol-Michael addition is another powerful tool, where a thiol adds to an electron-deficient alkene or alkyne in a conjugate manner. acsgcipr.orgacs.org This reaction is often catalyzed by a base or a nucleophile and is known for its high atom economy. acsgcipr.orgacs.org While typically used to form thioethers, modifications of this reaction could potentially be adapted for thiol synthesis. acsgcipr.orgacs.org An oxidative variant of the thiol-ene reaction has been developed to directly synthesize sulfoxides from thiols and olefins. organic-chemistry.org

Asymmetric and Enantioselective Synthesis of this compound

Given that this compound is a chiral molecule, controlling its stereochemistry is crucial for applications where a single enantiomer is required. The synthesis of enantiopure thiols is a significant area of research. nih.gov

One approach involves the use of chiral catalysts to induce enantioselectivity in the reactions described above. For instance, organocascade reactions catalyzed by a confined chiral phosphoric acid have been shown to produce O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov While this specific example leads to a protected thiol, it demonstrates the principle of using chiral catalysts to control the stereochemistry of thiol formation.

Phosphine-catalyzed enantioselective additions of aryl thiols to allenoates have been developed to produce aryl alkyl sulfides with high enantiomeric excess. nih.gov This highlights the potential for chiral phosphine (B1218219) catalysts in asymmetric C-S bond formation.

The sulfa-Michael addition has also been rendered enantioselective through the use of chiral organocatalysts. rsc.orgrsc.org For example, a chiral chinchona-based squaramide catalyst has been used to achieve high enantioselectivity in the addition of thiols to cyclobutenes. rsc.orgrsc.org Adapting such catalytic systems to the synthesis of this compound from a suitable unsaturated precursor would be a promising strategy for obtaining the desired enantiomer. Phase-transfer catalysis has also been employed for the enantioselective alkylation of acylthiomalonates to create chiral thio-quaternary stereogenic centers. amanote.com

The following table outlines some approaches to asymmetric thiol synthesis.

Reaction TypeCatalyst/MethodOutcomeReference
Organocascade ReactionConfined Chiral Phosphoric AcidEnantioselective formation of O-protected β-hydroxythiols nih.gov
Phosphine-Catalyzed AdditionChiral MonophosphineEnantioselective addition of aryl thiols to allenoates nih.gov
Sulfa-Michael AdditionChiral Chinchona Squaramide CatalystDiastereoselective and enantioselective synthesis of thio-cyclobutanes rsc.orgrsc.org
Phase-Transfer CatalysisChiral Phase-Transfer CatalystEnantioselective alkylation of acylthiomalonates amanote.com

Chiral Catalyst-Mediated Enantioselective Thiolation

The direct enantioselective addition of a thiol to a prochiral alkene represents an elegant and atom-economical approach to chiral sulfides and thiols. In the context of this compound, this would involve the enantioselective thiolation of 4-ethylstyrene. While specific examples detailing the use of chiral catalysts for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles of such transformations are well-established.

These reactions typically employ a chiral catalyst, often a metal complex with a chiral ligand, to create a chiral environment around the reactants. This controlled environment favors the formation of one enantiomer over the other. For the synthesis of this compound, a hypothetical reaction would involve the addition of a sulfur nucleophile, such as hydrogen sulfide or a protected thiol equivalent, to 4-ethylstyrene in the presence of a suitable chiral catalyst system. The success of this approach hinges on the catalyst's ability to effectively discriminate between the two enantiotopic faces of the alkene.

Research in the broader field of asymmetric catalysis has demonstrated the efficacy of various chiral catalysts for the addition of thiols to alkenes. These catalysts often feature transition metals like palladium, rhodium, or copper, coordinated to chiral phosphine, diamine, or other specialized ligands. The development of a specific catalyst system for the highly enantioselective synthesis of this compound would be a valuable contribution to the field of asymmetric synthesis.

Classical and Modern Chiral Resolution Methodologies

When a direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture of this compound provides a viable route to obtaining the pure enantiomers. This involves separating the two enantiomers from a 50:50 mixture.

Classical Resolution: This traditional method involves reacting the racemic thiol with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the thiol. For instance, a chiral amine could be used to form diastereomeric ammonium (B1175870) salts with the thiol.

Modern Chiral Resolution: Modern techniques for chiral resolution often employ chromatographic methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving effective separation. mdpi.com For example, polysaccharide-based chiral stationary phases are commonly used for the resolution of a wide range of chiral compounds. mdpi.com

The following table provides a hypothetical comparison of these resolution methodologies:

MethodologyPrincipleAdvantagesDisadvantages
Classical Resolution (Fractional Crystallization) Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences.Can be cost-effective for large-scale separations.Often requires trial-and-error to find a suitable resolving agent and crystallization conditions; can be labor-intensive.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.High resolution and applicable to a wide range of compounds; can be used for both analytical and preparative separations. mdpi.comHigher cost of chiral columns and solvents; may not be as cost-effective for very large quantities.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. researchgate.net

Solvent-Free and Aqueous Reaction Media Utilization

Traditional organic reactions often rely on volatile and potentially hazardous organic solvents. A key principle of green chemistry is the reduction or elimination of such solvents.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. nih.gov For certain reactions, the reactants can be mixed directly, often with heating, to facilitate the transformation. For example, some thiol addition reactions can be carried out under solvent-free conditions. organic-chemistry.org

Aqueous Reaction Media: Water is an attractive solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. mdpi.com While many organic compounds have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The anti-Markovnikov addition of thiols to alkenes has been successfully demonstrated in water at room temperature without the need for any additives, offering a very simple and efficient method for the synthesis of linear thioethers. organic-chemistry.org

Atom-Economical and Catalytic Synthetic Protocols

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. google.com Reactions with high atom economy generate fewer byproducts and less waste. google.com For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. A patent describes an atom-economical synthesis of thiol compounds by reacting a trithiocarbonate (B1256668) with a halogenated hydrocarbon or active conjugate alkene, followed by reaction with an amine, which also co-produces a useful thiourea compound, thus minimizing waste. google.com

Catalytic Protocols: The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, allow for milder reaction conditions (lower temperature and pressure), and can often be used in small amounts and be recycled and reused. libretexts.org This reduces energy consumption and waste generation. For the synthesis of sulfides, which are related to thiols, various catalytic methods have been developed, including the use of cerium chloride (CeCl3) for the anti-Markovnikov addition of thiols to alkenes under solvent-free conditions. organic-chemistry.org The development of efficient and recyclable catalysts for the synthesis of this compound would be a significant advancement in its sustainable production.

The following table summarizes the green chemistry principles and their potential application in the synthesis of this compound:

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Solvent-Free/Aqueous Media Conducting the synthesis without organic solvents or in water. nih.govorganic-chemistry.orgReduced solvent waste, lower toxicity, simplified purification. nih.govorganic-chemistry.org
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as addition reactions. google.comMinimized byproduct formation and waste. google.com
Catalysis Employing catalysts to facilitate reactions under milder conditions and in a more efficient manner. libretexts.orgLower energy consumption, reduced waste, potential for catalyst recycling. libretexts.org

Chemical Reactivity and Mechanistic Investigations of 1 4 Ethylphenyl Ethane 1 Thiol

Oxidation Pathways of the Thiol Moiety

The sulfur atom in 1-(4-Ethylphenyl)ethane-1-thiol exists in its lowest oxidation state (-2) and can be readily oxidized to form a range of sulfur-containing functional groups. The oxidation can proceed in a stepwise manner, first to a disulfide, then to a sulfoxide (B87167), and finally to a sulfone, with the final product depending on the nature and stoichiometry of the oxidizing agent.

The oxidation of this compound initially yields the corresponding disulfide, bis(1-(4-ethylphenyl)ethyl) disulfide. This reaction can be achieved with mild oxidizing agents such as molecular oxygen, particularly in the presence of base or metal catalysts, or with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂). sci-hub.selibretexts.org The disulfide bond (S-S) is a covalent linkage that can be revered back to the thiol form using reducing agents. libretexts.org

Further oxidation of the sulfur atom leads to the formation of sulfoxides and sulfones. The oxidation of the corresponding sulfide (B99878) (formed, for example, by alkylation of the thiol) to a sulfoxide, and subsequently to a sulfone, is a common transformation. libretexts.org Stronger oxidizing agents are required for these steps. For instance, a single equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can selectively produce the sulfoxide. The use of excess oxidizing agent or more potent reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid will typically lead to the formation of the corresponding sulfone.

The general progression of oxidation states is as follows: Thiol → Disulfide → Sulfenic Acid (intermediate) → Sulfoxide → Sulfone

The mechanism of thiol oxidation is highly dependent on the oxidant and reaction conditions.

Disulfide Formation: The oxidation to disulfides can proceed through different pathways. In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion (RS⁻). This anion can then react with a neutral thiol molecule in the presence of an oxidant. The autoxidation of thiols by oxygen is often catalyzed by metal ions like Cu²⁺ or Fe³⁺, which facilitate electron transfer. sci-hub.se The reaction with iodine proceeds via a sulfenyl iodide intermediate (RSI) which then reacts with another thiol molecule.

Sulfoxide and Sulfone Formation: The oxidation of a sulfide (derived from the thiol) to a sulfoxide involves the nucleophilic attack of the sulfur atom on the oxidant (e.g., the peroxy oxygen of a peracid). This is a two-electron oxidation process. The resulting sulfoxide can be further oxidized to a sulfone by a similar mechanism. libretexts.orgresearchgate.net The selective formation of the sulfoxide without over-oxidation to the sulfone can be challenging and often requires careful control of temperature and stoichiometry of the oxidizing agent. mdpi.com Uncontrolled oxidation, with an excess of a strong oxidant, will typically yield the sulfone as the major product. researchgate.net

The following table summarizes typical conditions for the oxidation of thiols and their derivatives, which are applicable to this compound.

Starting MaterialReagent(s)ProductTypical Yield
This compoundI₂, BaseBis(1-(4-ethylphenyl)ethyl) disulfideHigh
This compoundO₂, Metal Catalyst (e.g., Cu²⁺)Bis(1-(4-ethylphenyl)ethyl) disulfideVariable
Alkyl (1-(4-ethylphenyl)ethyl) sulfidem-CPBA (1 equiv), CH₂Cl₂Alkyl (1-(4-ethylphenyl)ethyl) sulfoxideGood-High
Alkyl (1-(4-ethylphenyl)ethyl) sulfideH₂O₂Alkyl (1-(4-ethylphenyl)ethyl) sulfoxide/sulfoneMixture
Alkyl (1-(4-ethylphenyl)ethyl) sulfideKMnO₄Alkyl (1-(4-ethylphenyl)ethyl) sulfoneHigh

Nucleophilic Reactivity of the Thiol Group

The thiol group is an excellent nucleophile, readily participating in reactions with a wide range of electrophiles. The sulfur atom's high polarizability and the relative weakness of the S-H bond contribute to this reactivity. The nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion.

One of the most fundamental reactions of thiols is S-alkylation to form thioethers (sulfides). This compound can be readily alkylated by reacting its corresponding thiolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism. jmaterenvironsci.com The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, to generate the thiolate in situ. researchgate.net The use of green mediums, such as aqueous solutions with a phase-transfer catalyst, has also been reported for efficient thiol alkylation. jmaterenvironsci.com

Arylation of the thiol to form aryl sulfides is more challenging but can be accomplished using activated aryl halides (e.g., those with electron-withdrawing groups) or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for thiols.

The table below provides representative examples of S-alkylation reactions.

ElectrophileBaseSolventProduct
Methyl IodideK₂CO₃AcetoneMethyl (1-(4-ethylphenyl)ethyl) sulfide
Benzyl BromideNaOHEthanol/WaterBenzyl (1-(4-ethylphenyl)ethyl) sulfide
Ethyl BromoacetateNaHTHFEthyl 2-((1-(4-ethylphenyl)ethyl)thio)acetate

The thiolate anion derived from this compound is a soft nucleophile and readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. youtube.com This reaction is highly efficient for forming carbon-sulfur bonds. The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate.

For example, the reaction with an α,β-unsaturated ketone like methyl vinyl ketone would proceed by the attack of the thiolate at the β-carbon, followed by protonation of the resulting enolate to give the 1,4-adduct. This type of reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity.

Radical Chemistry and Polymerization Reactions Involving Thiols

The S-H bond in thiols is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•). wikipedia.org This property allows this compound to participate in a variety of radical-mediated reactions.

Thiyl radicals are key intermediates in the anti-Markovnikov addition of thiols to alkenes, a process known as the thiol-ene reaction. wikipedia.orgnih.gov This reaction can be initiated by photolysis, thermolysis, or a radical initiator (e.g., AIBN). The thiyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product.

Given the styrenic nature of the vinyl group that could be conceptually derived from the ethylphenyl moiety, this thiol could potentially be involved in polymerization processes. Thiol-ene polymerizations are a type of step-growth polymerization that proceeds via a radical chain mechanism. researchgate.netacs.orgyoutube.com If reacted with di- or poly-functional alkenes, this compound could act as a chain transfer agent or, if appropriately functionalized itself, as a monomer to form cross-linked polymer networks. These reactions are valued for their speed, high yields, and tolerance to many functional groups. nih.govacs.org

The electrophilic nature of thiyl radicals also allows them to abstract hydrogen atoms from C-H bonds, particularly from electron-rich positions such as benzylic carbons. acs.org

Generation and Reactivity of Thiol Radicals

The generation of a thiyl radical from this compound is a critical step that initiates several important reactions. The relatively weak sulfur-hydrogen (S-H) bond is the primary site for radical formation.

Methods of Generation:

Homolytic Bond Cleavage: The S-H bond in thiols can be cleaved homolytically to generate a thiyl radical (RS•). This process can be initiated by thermal or photochemical means. For instance, UV irradiation can provide the energy required to break the S-H bond.

Hydrogen Atom Abstraction: A common method for generating thiyl radicals involves the abstraction of the hydrogen atom from the thiol group by another radical species. Radical initiators, such as azobisisobutyronitrile (AIBN), are frequently used for this purpose. The initiator, upon decomposition, forms carbon-centered radicals that readily abstract the labile thiol hydrogen.

One-Electron Oxidation: Transition metal oxidants can facilitate the one-electron oxidation of the thiol to a thiyl radical. This redox process is a key step in various catalytic cycles.

Reactivity of the 1-(4-Ethylphenyl)ethan-1-yl Radical:

Once formed, the 1-(4-ethylphenyl)ethan-1-yl radical exhibits characteristic reactivity patterns:

Addition to Unsaturated Bonds: Thiyl radicals readily add to carbon-carbon double and triple bonds in a process known as the thiol-ene or thiol-yne reaction, respectively. researchgate.net This addition is a key step in many polymerization and surface modification processes. princeton.edu The reaction proceeds via an anti-Markovnikov addition, leading to the formation of a thioether. researchgate.net

Hydrogen Atom Transfer: The thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. This is a fundamental step in its role as a chain transfer agent.

Recombination: Two thiyl radicals can recombine to form a disulfide, a common termination step in radical reactions involving thiols.

The presence of the ethylphenyl group can influence the stability and reactivity of the thiyl radical through electronic and steric effects.

Method of Generation Description Typical Reagents/Conditions
Homolytic CleavageDirect breaking of the S-H bond.UV irradiation, heat
Hydrogen Atom AbstractionRemoval of the thiol hydrogen by another radical.AIBN, benzoyl peroxide
One-Electron OxidationOxidation of the thiol to a thiyl radical.Metal complexes (e.g., Mn(III))

Chain Transfer Mechanisms in Polymerization

In radical polymerization, controlling the molecular weight of the resulting polymer is crucial for determining its properties. Thiols are widely used as chain transfer agents (CTAs) to achieve this control. nih.gov this compound can function as an effective CTA through a well-established mechanism.

The process involves the transfer of a hydrogen atom from the thiol to the growing polymer radical (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This new thiyl radical can then initiate the polymerization of a new monomer molecule (M), starting a new polymer chain.

The mechanism can be summarized as follows:

Chain Propagation: Pn• + M → Pn+1•

Chain Transfer: Pn+1• + RSH → Pn+1H + RS•

Re-initiation: RS• + M → P1•

The structure of this compound, with its aromatic ring, suggests it would be a more effective chain transfer agent than simple alkyl thiols.

Step Reaction Description
PropagationPn• + M → Pn+1•The growing polymer radical adds to a monomer unit.
Chain TransferPn+1• + RSH → Pn+1H + RS•The growing polymer radical abstracts a hydrogen from the thiol, terminating the chain and forming a thiyl radical.
Re-initiationRS• + M → P1•The newly formed thiyl radical initiates a new polymer chain.

Transition Metal-Catalyzed Transformations of this compound

The thiol functionality in this compound allows it to participate in a variety of transition metal-catalyzed reactions, which are powerful tools for forming new chemical bonds.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-sulfur (C-S) bonds. nih.gov While the direct coupling of thiols with organic halides can be challenging due to catalyst poisoning by the sulfur atom, several effective catalytic systems have been developed.

Commonly used catalysts for the cross-coupling of thiols include complexes of palladium, nickel, copper, and iron. mdpi.com These reactions typically involve the coupling of a thiol with an aryl, vinyl, or alkyl halide or pseudohalide. For this compound, a typical cross-coupling reaction would involve its reaction with an aryl halide in the presence of a palladium catalyst and a base.

The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Thiolate Formation: The thiol reacts with the base to form a thiolate anion (RS-).

Transmetalation/Ligand Exchange: The thiolate anion displaces the halide on the palladium complex.

Reductive Elimination: The aryl group and the thioether group couple, and the C-S bond is formed, regenerating the palladium(0) catalyst.

The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

The sulfur atom in this compound can influence hydrogenation and dehydrogenation reactions. While the hydrogenation of the aromatic ring is a common transformation, the presence of the thiol group can lead to catalyst deactivation through strong coordination to the metal surface. Therefore, catalyst selection is critical. Catalysts like rhodium, ruthenium, and palladium on various supports are often employed for the hydrogenation of aromatic compounds.

Desulfurization, the removal of the sulfur atom, can also occur under harsh hydrogenation conditions, leading to the formation of the corresponding alkane. This process is of significant importance in the hydrodesulfurization (HDS) of fossil fuels.

Conversely, dehydrogenation of the ethyl group to a vinyl group could potentially be achieved using a suitable catalyst and hydrogen acceptor, although this is a less common transformation for this class of compounds.

Acid-Base Properties and Proton Transfer Dynamics

The thiol group of this compound is weakly acidic and can donate its proton. The acidity of the thiol is a key parameter that governs its reactivity in many reactions, particularly in base-catalyzed processes and in the formation of metal thiolates.

The pKa of a thiol is influenced by the electronic effects of its substituents. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting thiolate anion, while electron-donating groups decrease the acidity (increase the pKa). The 4-ethylphenyl group is generally considered to be weakly electron-donating, which would suggest that this compound is slightly less acidic than an unsubstituted alkanethiol. However, the aromatic ring itself can participate in resonance, which can influence the acidity.

Proton transfer to and from the sulfur atom is a fundamental process that has been studied for various thiols. rsc.org The dynamics of this proton transfer can be investigated using techniques such as NMR spectroscopy. The rate of proton exchange can be influenced by the presence of acids or bases, which can catalyze the process. rsc.org Understanding these dynamics is crucial for elucidating reaction mechanisms where proton transfer is a key step, such as in certain enzymatic reactions and catalytic cycles. researchgate.netprinceton.edu

Compound pKa Reference
Ethanethiol (B150549)10.6 wikipedia.org
Thiophenol6.6General Chemistry Textbook
p-Thiocresol~6.5 nih.gov

The pKa of this compound is expected to be closer to that of ethanethiol than thiophenol, as the thiol group is not directly attached to the aromatic ring. The ethylphenyl substituent's electronic effect on the benzylic carbon is more subtle.

Computational and Theoretical Chemistry Studies of 1 4 Ethylphenyl Ethane 1 Thiol

Electronic Structure and Bonding Analysis: An Uncharted Territory

A deep understanding of a molecule's behavior begins with the analysis of its electronic structure. For 1-(4-Ethylphenyl)ethane-1-thiol, this area remains unexplored.

Density Functional Theory (DFT) Investigations of Molecular Orbitals

No specific DFT studies on the molecular orbitals of this compound have been reported. Such investigations would be invaluable for identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental in predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Ab Initio Calculations for Electron Density Distribution

Similarly, there is a lack of ab initio calculations focused on the electron density distribution of this compound. These high-level computational methods could provide precise information on charge distribution, bond polarity, and the nature of the sulfur-hydrogen and carbon-sulfur bonds, offering insights into its potential for hydrogen bonding and other intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces: Awaiting Investigation

The three-dimensional shape of a molecule is critical to its function. The conformational preferences of this compound are yet to be computationally modeled.

Exploration of Stable Conformations and Rotational Barriers

A systematic computational search for the stable conformers of this compound has not been undertaken. Such a study would involve mapping the potential energy surface by rotating the key dihedral angles, such as those around the C-S and C-C bonds connecting the ethyl and thiol groups to the phenyl ring. This would identify the low-energy conformers and the energy barriers between them, which are essential for understanding its dynamic behavior.

Influence of Steric and Electronic Effects on Conformation

The interplay of steric hindrance from the ethyl group and the electronic effects of the aromatic ring and the thiol group undoubtedly governs the conformational preferences of this compound. However, without dedicated computational analysis, the specific nature and magnitude of these influences remain speculative.

Reaction Mechanism Elucidation through Computational Methods: A Future Prospect

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding the energetic feasibility of chemical transformations. For this compound, this potential has not yet been realized. Computational studies could, for instance, model its oxidation to the corresponding disulfide or sulfonic acid, or its participation as a nucleophile in various organic reactions. Such research would provide valuable mechanistic insights that could guide synthetic applications.

Transition State Identification and Activation Energy Calculations

The study of chemical reactions involving this compound, such as radical-mediated processes or nucleophilic additions, relies heavily on the identification of transition states and the calculation of their corresponding activation energies. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, effectively acting as a barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating transition state geometries and calculating activation energies. Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for these calculations. nih.gov For reactions involving this compound, such as the abstraction of the benzylic hydrogen atom by a radical, computational models can predict the geometry of the transition state, including the bond-breaking and bond-forming distances.

Table 1: Representative Calculated Activation Energies for Thiol-Related Reactions This table presents data for analogous reactions to illustrate the typical range of activation energies, as specific data for this compound is not available.

Reacting Thiol/SubstrateReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
Benzyl (B1604629) 1-propynyl sulfide (B99878)5-endo-trig cyclizationCAM-B3LYP/6-311+G(d,p)7.9
Acrolein + ThiolateConjugate AdditionDFT~18-24 kJ/mol (~4.3-5.7 kcal/mol)
Methanethiol + N-methylpropynamideMichael AdditionDFT25

Data sourced from studies on related thiol chemistries. proquest.comq-chem.commdpi.com

Solvation Effects on Reaction Pathways and Energetics

The solvent environment can significantly influence the pathways and energetics of chemical reactions. For this compound, which has both nonpolar (the ethylphenyl group) and polar (the thiol group) characteristics, solvation effects are particularly important. Computational chemistry accounts for these effects using either explicit or implicit solvation models.

Explicit solvation models involve including a number of solvent molecules directly in the calculation, providing a detailed picture of the solute-solvent interactions, such as hydrogen bonding between the thiol proton and a water molecule. nih.gov However, this approach is computationally expensive.

More commonly, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used. acs.org These models represent the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. These models are crucial for accurately predicting reaction barriers and the stability of intermediates and products in solution. For instance, the deprotonation of the thiol to form the more nucleophilic thiolate is highly dependent on the solvent's ability to stabilize the resulting anion. QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations on methylthiolate have shown that the hydration Gibbs energy is a key parameter, with calculated values being close to experimental data. elsevierpure.com

Table 2: Calculated Solvation Free Energies for Representative Neutral Organic Compounds This table illustrates the accuracy of modern computational methods for calculating solvation energies. Specific data for this compound is not available.

CompoundSolventComputational MethodMean Absolute Error (kcal/mol)
Diverse neutral organic setWaterARROW FF0.2
Diverse neutral organic setCyclohexaneARROW FF0.3

Data from a study on a diverse set of organic molecules, demonstrating the precision of current force fields. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts are a cornerstone in structure elucidation and verification. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting isotropic nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing against a standard compound like tetramethylsilane (B1202638) (TMS). proquest.com

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of a solvent model to mimic experimental conditions. proquest.commdpi.com While experimental spectra for this specific compound are not widely published, predictions can be made based on its structure and data from analogous compounds. For example, the benzylic proton would be expected to appear as a quartet, and its chemical shift would be influenced by the electron-donating nature of the ethyl group on the aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for an Analogous Benzylic Thiol (1-Phenylethanethiol) This table provides an example of DFT-predicted NMR data for a structurally similar compound as a reference for what would be expected for this compound.

AtomPredicted Chemical Shift (ppm) - DFT/B3LYP
Benzylic CH~40-45
Aromatic C (ipso)~145-150
Aromatic C (ortho)~126-130
Aromatic C (meta)~128-132
Aromatic C (para)~127-131
Methyl C~25-30

Values are estimations based on general knowledge and data for similar structures like 1-phenylethanethiol. nih.gov Actual values require specific calculations.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis, performed after a geometry optimization, calculates the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculations are crucial for assigning experimental spectral bands to specific molecular motions. nih.govbldpharm.com

For this compound, key vibrational modes would include the S-H stretch, C-S stretch, aromatic C-H stretches, and vibrations of the ethyl group. The S-H stretching frequency is typically observed in the range of 2550-2600 cm⁻¹ and is often weak in the IR spectrum but can be more prominent in the Raman spectrum. DFT calculations can predict the exact frequencies and intensities of these modes. It's common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental anharmonic values. uni-muenchen.de

Table 4: Representative Calculated Vibrational Frequencies for Thiol-Containing Molecules This table presents calculated frequencies for simple thiols to illustrate the expected regions for the key vibrational modes of this compound.

Vibrational ModeMoleculeComputational MethodCalculated Frequency (cm⁻¹)
S-H StretchMethanethiolB3LYP/6-311++G(3df,2pd)~2600
C-S StretchEthanethiol (B150549)B3LYP/6-311++G(3df,2pd)~650-750
Aromatic C-H StretchThiophenolBP86/6-311G*~3050-3100

Data sourced from computational studies on simple and aromatic thiols. rsc.orgchemspider.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, solvation structure, and interactions with other molecules. rsc.org In an MD simulation, the motion of atoms is governed by a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations could be used to explore several aspects:

Conformational Preferences: The molecule has rotational freedom around the C-C and C-S bonds. MD simulations can reveal the preferred conformations in different solvents and at various temperatures.

Solvation Shell Structure: Simulations in explicit solvent (e.g., water) can detail the structure of the solvent molecules around the thiol group and the aromatic ring. For instance, QM/MM MD simulations of methylthiolate in water have shown a coordination number of approximately 6 water molecules around the sulfur atom. elsevierpure.com

Interactions with Surfaces: The behavior of this compound at interfaces, such as on a gold surface to form a self-assembled monolayer, can be modeled. Studies on benzenethiolate (B8638828) and benzyl mercaptide have shown how the molecular structure influences the packing and ordering on a gold surface. acs.orgelsevierpure.com

These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations.

Applications in Organic Synthesis and Catalysis Utilizing 1 4 Ethylphenyl Ethane 1 Thiol

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The sulfur atom in 1-(4-Ethylphenyl)ethane-1-thiol possesses lone pairs of electrons, making it an effective ligand for a wide range of transition metals. The formation of metal-thiolate complexes is a well-established strategy in the development of novel catalysts.

The synthesis of metal complexes involving this compound would likely proceed through the deprotonation of the thiol to form a thiolate, which then coordinates to a metal center. The ethylphenyl group can be systematically varied to fine-tune the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While specific research on this compound is lacking, studies on other aromatic thiols demonstrate their ability to form stable complexes with metals such as rhodium, palladium, and copper, which are active in a variety of catalytic transformations.

Table 1: Hypothetical Metal Complexes of this compound and Their Potential Catalytic Applications

Metal CenterPotential Ligand CoordinationPotential Catalytic Application
Palladium (Pd)Monodentate or BridgingCross-coupling reactions (e.g., Suzuki, Heck)
Rhodium (Rh)Chiral Bidentate LigandAsymmetric hydrogenation, hydroformylation
Copper (Cu)Monodentate or ChelatingThiol-ene "click" chemistry, C-S bond formation
Gold (Au)Self-assembled monolayersHeterogeneous catalysis, sensing

Catalytic cycles involving metal-thiolate complexes often proceed through key steps such as oxidative addition, migratory insertion, and reductive elimination. The thiol ligand can influence these steps by modulating the electron density at the metal center and by sterically directing the approach of substrates. Mechanistic investigations into related systems suggest that the sulfur atom can act as a "soft" ligand, favoring interactions with soft metal ions and playing a crucial role in proton transfer steps or in stabilizing catalytic intermediates.

Chiral Auxiliary and Building Block in Asymmetric Synthesis

The presence of a stereocenter in this compound makes its enantiopure forms valuable as chiral auxiliaries or building blocks in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule.

While no studies explicitly report the use of this compound for this purpose, chiral thiols are known to participate in enantioselective reactions. For instance, they can be used as nucleophiles in conjugate additions to α,β-unsaturated compounds, where the chiral thiol directs the formation of a new stereocenter with high enantioselectivity. The resulting thioether can then be further transformed, and the chiral auxiliary cleaved and recovered.

Enantiopure this compound could serve as a starting material for the synthesis of more complex chiral molecules. The thiol group provides a handle for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with defined stereochemistry. The synthesis of such chiral building blocks is of paramount importance in medicinal chemistry and materials science.

Application in Polymer Science and Materials Chemistry

The reactivity of the thiol group makes this compound a potential monomer in polymerization reactions, particularly in thiol-ene and thiol-yne "click" chemistry. These reactions are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups.

Aromatic thiols, in general, have been investigated as photoinitiators in radical polymerizations. acs.org Their unique photochemical properties could allow this compound to initiate polymerization upon exposure to light, offering a temporally and spatially controllable method for creating polymeric materials. acs.org

Furthermore, the incorporation of this thiol into a polymer backbone could impart specific properties to the resulting material. The aromatic ring can enhance thermal stability and introduce conductivity, while the sulfur atoms can act as coordination sites for metal ions, leading to the formation of functional polymer-metal composites.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymerization MethodCo-monomer(s)Potential Polymer Properties
Thiol-ene PolymerizationDienes, TrienesCross-linked networks, elastomers
Thiol-yne PolymerizationDiynes, TriynesHighly cross-linked, rigid materials
Radical PolymerizationAcrylates, StyrenesFunctional polymers, coatings

Chain Transfer Agent in Controlled Radical Polymerization Techniques

The efficacy of a CTA is quantified by its chain transfer constant (Ctr). While no specific Ctr value has been reported for this compound, data for analogous aromatic and aliphatic thiols in the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) can provide some insight. For instance, aromatic thiols such as benzenethiol (B1682325) have demonstrated significant chain transfer activity. kpi.ua The presence of the ethylphenyl group in this compound would likely influence its reactivity and solubility in different monomer systems.

Table 1: Illustrative Chain Transfer Constants for Various Thiols in Styrene and Methyl Methacrylate Polymerization

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)
BenzenethiolMethyl Methacrylate602.7
2-NaphthalenethiolMethyl Methacrylate603.0
n-Butyl MercaptanStyrene6022
tert-Butyl MercaptanStyrene603.6

This table is for illustrative purposes and is based on data for analogous compounds, not this compound.

Monomer and Crosslinker in Thiol-Ene/Yne Photopolymerization

Thiol-ene and thiol-yne "click" reactions are powerful methods for the rapid and efficient formation of polymer networks under photochemical initiation. researchgate.net These reactions proceed via a step-growth mechanism, offering advantages such as low shrinkage, high conversions, and insensitivity to oxygen inhibition. radtech.org

Aromatic thiols can participate in these reactions, and in some cases, can even act as photoinitiators themselves. mdpi.comrsc.org In the context of thiol-ene polymerization, the thiol group of this compound could add across a carbon-carbon double bond (an 'ene'). If reacted with a multifunctional 'ene', it would act as a chain extender. Conversely, if a molecule with two or more this compound moieties were synthesized, it could function as a crosslinker when reacted with a di-ene.

Thiol-yne polymerizations offer the potential for even higher crosslink densities, as each alkyne group can react with two thiol groups. researchgate.net The incorporation of the rigid aromatic structure of this compound into such a network could lead to materials with enhanced thermal and mechanical properties. usm.edu

Table 2: Potential Properties of Thiol-Ene/Yne Networks Incorporating Aromatic Thiols

PropertyInfluence of Aromatic ThiolPotential Advantage
Glass Transition Temperature (Tg)Increase due to rigid aromatic ringImproved thermal stability
Refractive IndexIncreaseApplications in optical materials
Mechanical StrengthPotential for increased modulusEnhanced durability

This table represents expected trends based on the inclusion of aromatic structures in polymer networks and is not based on specific data for this compound.

Precursor for Functional Organic and Hybrid Materials

The ability of thiols to form strong bonds with the surfaces of noble metals makes them excellent candidates for the development of functional organic and hybrid materials.

Incorporation into Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a classic example of this phenomenon, leading to well-defined surfaces with tunable properties. rsc.orgsigmaaldrich.com The sulfur headgroup of the thiol forms a strong, covalent-like bond with the gold surface. rsc.org

While the self-assembly of this compound has not been specifically studied, research on aromatic thiols like thiophenol indicates that they also form ordered monolayers on gold. researchgate.net The orientation and packing of the molecules in the SAM are influenced by intermolecular interactions, including van der Waals forces and, in the case of aromatic thiols, π-π stacking. The ethylphenyl group of this compound would play a crucial role in determining the final structure and properties of the monolayer. nih.gov

Table 3: General Characteristics of Self-Assembled Monolayers of Aromatic Thiols on Gold

CharacteristicDescription
Binding Strong interaction between sulfur and gold surface atoms.
Ordering Molecules arrange in a regular, often tilted, fashion.
Thickness Typically on the nanometer scale, defined by the molecular length.
Surface Properties Determined by the terminal group of the thiol molecule.

This table provides a general overview and is not based on specific experimental data for this compound.

Surface Modification and Functionalization Strategies

The thiol group provides a reactive handle for the covalent attachment of molecules to surfaces, enabling a wide range of functionalization strategies. For instance, a surface can be modified with a polymer by first immobilizing a thiol-containing species and then initiating polymerization from the surface. mdpi.com Thiol-ene click chemistry is also a powerful tool for post-functionalization of surfaces. acs.orgnih.gov

A surface functionalized with this compound would present an array of ethylphenyl groups. This could be used to alter the surface energy, wettability, and adhesive properties of the material. Furthermore, the aromatic ring could be a site for subsequent chemical modification, allowing for the attachment of other functional molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Ethylphenyl Ethane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 1-(4-Ethylphenyl)ethane-1-thiol in solution.

Multi-Dimensional NMR (COSY, HSQC, HMBC) for Complete Structural Assignment

While standard one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are essential for a definitive assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the sulfur atom, the ethyl group protons, and the thiol proton. The aromatic protons on the para-substituted ring would appear as two distinct doublets. The methine proton (CH-SH) would likely be a quartet due to coupling with the adjacent methyl group. The thiol (SH) proton's chemical shift and multiplicity can vary depending on solvent and concentration, but it would likely be a doublet due to coupling with the methine proton. researchgate.net

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the methine carbon, the methyl carbon, and the four distinct carbons of the para-substituted aromatic ring.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton and the protons of the adjacent methyl group, as well as between the methylene (B1212753) and methyl protons of the ethyl group on the phenyl ring. A correlation between the methine proton and the thiol proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine group, the methyl group attached to the chiral center, and the methylene and methyl groups of the ethyl substituent by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This allows for the assembly of the molecular fragments. For instance, correlations would be observed between the methine proton and the aromatic carbons, confirming the connection of the ethanethiol (B150549) group to the phenyl ring. Correlations between the protons of the ethyl group and the aromatic carbons would further solidify the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HSQC Correlation HMBC Correlations (Selected)
SH 1.5 - 2.5 (d) - No C(methine)
CH-SH (methine) 4.0 - 4.5 (q) 40 - 50 Yes C(aromatic ipso), C(methyl), C(aromatic ortho)
CH-CH₃ 1.6 - 1.8 (d) 20 - 30 Yes C(methine), C(aromatic ipso)
Ph-CH₂-CH₃ 2.5 - 2.8 (q) 28 - 35 Yes C(aromatic ipso), C(aromatic ortho), C(methyl)
Ph-CH₂-CH₃ 1.1 - 1.3 (t) 15 - 20 Yes C(methylene), C(aromatic ipso)
Aromatic CH 7.1 - 7.4 (m) 125 - 130 Yes Other aromatic C's, C(methylene), C(methine)
Aromatic C (ipso) - 135 - 145 No -

Solid-State NMR for Supramolecular Assemblies

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. researchgate.net For this compound, ssNMR could be used to study potential polymorphism (the existence of multiple crystalline forms) or the formation of supramolecular assemblies through weak interactions like hydrogen bonding involving the thiol group or π-stacking of the phenyl rings. Since thiols can form disulfide bonds upon oxidation, ssNMR could also be used to characterize the structure of any resulting disulfide solid. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound. For a molecule with the formula C₁₀H₁₄S, the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition. rsc.org Electrospray ionization (ESI) is a soft ionization technique often used in HRMS that would likely generate the protonated molecule [M+H]⁺ or other adducts. mdpi.com

Table 2: HRMS Data for this compound

Ion Formula Calculated m/z
[C₁₀H₁₄S]⁺ 166.08162
[C₁₀H₁₅S]⁺ ([M+H]⁺) 167.08947

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. For this compound, key fragmentation pathways would likely include:

Loss of the thiol group (-SH): This would lead to a significant fragment ion.

Cleavage of the C-S bond: This can result in fragments corresponding to the ethylphenyl moiety and the ethanethiol side chain.

Benzylic cleavage: Fragmentation at the bond benzylic to the phenyl ring is a common pathway for such structures.

Loss of small neutral molecules: Fragments corresponding to the loss of ethene or other small hydrocarbons from the ethyl group might be observed.

The fragmentation pattern of the related compound 1-(4-ethylphenyl)ethanone, which shows a characteristic loss of a methyl group to form a stable acylium ion, suggests that the ethylphenyl cation would be a stable and prominent fragment for this compound as well. nist.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. researchgate.netnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. ajol.info The C-S stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹. The para-substitution pattern of the benzene (B151609) ring gives rise to a characteristic strong band in the 800-850 cm⁻¹ region due to out-of-plane C-H bending.

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. The S-H and C-S stretching vibrations are also observable in the Raman spectrum. researchgate.net Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, often around 1600 cm⁻¹. The symmetric nature of some vibrations can make them more intense in Raman than in FTIR, providing additional structural information. For ethanethiol, conformational isomers (gauche and trans) have been studied using Raman spectroscopy, suggesting that similar conformational analysis could be possible for this compound. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on analogous structures. Actual values may vary.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 FTIR, Raman
Aliphatic C-H Stretch 2850 - 3000 FTIR, Raman
S-H Stretch 2550 - 2600 FTIR, Raman (weak)
Aromatic C=C Stretch 1450 - 1610 FTIR, Raman
C-H Bending (Aliphatic) 1370 - 1470 FTIR, Raman
Para-substitution C-H Out-of-Plane Bend 800 - 850 FTIR (strong)

Chiral Aspects and Stereochemical Investigations of 1 4 Ethylphenyl Ethane 1 Thiol

Enantiomeric Separation and Resolution Methodologies

The resolution of racemic 1-(4-Ethylphenyl)ethane-1-thiol into its individual enantiomers can be achieved through several established techniques. These methods rely on the differential interaction of the enantiomers with a chiral environment.

Chromatography on a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. For a compound like this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable options.

Chiral HPLC: Chiral HPLC columns packed with a chiral stationary phase are effective for separating enantiomers of a wide range of compounds, including thiols. phenomenex.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly versatile and can separate enantiomers based on a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.comsigmaaldrich.com The separation of this compound enantiomers would involve selecting an appropriate chiral column and optimizing the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol).

Chiral GC: For volatile thiols, chiral gas chromatography is an excellent analytical tool. gcms.cz The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin. gcms.cz The enantiomers of this compound would exhibit different retention times on such a column due to the formation of transient diastereomeric complexes with the CSP. The temperature program and carrier gas flow rate are key parameters to optimize for achieving baseline separation. Specialized detectors, such as a sulfur chemiluminescence detector (SCD), can be employed for selective and sensitive detection of sulfur-containing compounds like thiols. chromatographyonline.comthermofisher.com

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative that combines the advantages of both GC and HPLC, offering fast and efficient separations. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. SFC can be a high-throughput method for chiral separations.

Table 1: Illustrative Chromatographic Conditions for Chiral Separation

ParameterChiral HPLCChiral GC
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)Cyclodextrin-based CSP (e.g., Rt-βDEXsm)
Mobile Phase/Carrier Gas Hexane/Isopropanol (90:10, v/v)Helium
Flow Rate/Pressure 1.0 mL/min1.2 mL/min
Temperature 25 °C120 °C (isothermal)
Detection UV at 254 nmFlame Ionization Detector (FID) or SCD

This table presents typical starting conditions for method development and is not based on specific experimental data for this compound.

A classical and scalable method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org Although thiols themselves are not basic or acidic enough for direct salt formation with common resolving agents, they can be derivatized to introduce a suitable functional group. For instance, the thiol could be reacted with a chiral carboxylic acid to form diastereomeric thioesters.

Alternatively, a more common approach for analogous compounds involves enzymatic kinetic resolution. pharmtech.com In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic thiol, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the resulting thioester from the unreacted thiol enantiomer. Biocatalytic reduction of the precursor ketone, 4-ethylacetophenone, using microorganisms like Pseudomonas crispum, can yield the enantiopure (S)-alcohol, which can then be converted to the corresponding thiol.

The process of diastereomeric salt formation involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form two diastereomers. wikipedia.orgunchainedlabs.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.comrsc.org After separation, the resolving agent is removed to yield the pure enantiomers.

Determination of Enantiomeric Excess and Absolute Configuration

Once the enantiomers are separated, it is essential to determine the enantiomeric excess (ee) and the absolute configuration (R or S) of each.

Enantiomeric Excess (ee): The enantiomeric excess is typically determined using the chiral chromatographic methods described above (HPLC, GC, or SFC). By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Absolute Configuration: Determining the absolute configuration is more complex. While X-ray crystallography of a suitable crystalline derivative provides unambiguous proof, spectroscopic methods are often more accessible. A general and reliable method for determining the absolute configuration of chiral secondary thiols involves ¹H NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs). acs.orgacs.orgresearchgate.net

This protocol involves the separate reaction of the chiral thiol with the (R) and (S) enantiomers of a CDA, such as 2-methoxy-2-phenylacetic acid (MPA), to form a pair of diastereomeric thioesters. acs.org By comparing the ¹H NMR spectra of these two diastereomers, a consistent pattern of chemical shift differences (ΔδRS = δR - δS) for the protons near the stereocenter allows for the assignment of the absolute configuration. A model is used where the substituents at the chiral center are classified as L₁ (larger) and L₂ (smaller), and the signs of the ΔδRS values for these substituents correlate to a specific configuration. acs.orgresearchgate.net

Table 2: Representative ¹H NMR Data for Absolute Configuration Determination using MPA Derivatization

Proton Group (hypothetical)δ for (R)-MPA deriv. (ppm)δ for (S)-MPA deriv. (ppm)ΔδRS (ppm)Inferred Sign
-CH(SH)- 4.154.08+0.07(+)
-CH₃ 1.551.60-0.05(-)
Aryl-H (ortho) 7.307.34-0.04(-)

This table is illustrative, based on the general principles described by Riguera and coworkers for other chiral thiols, and does not represent experimentally determined values for this compound. researchgate.net

Stereochemical Stability and Racemization Kinetics

The stereochemical stability of this compound is an important consideration, particularly under conditions of synthesis, purification, or application. The chiral center is a benzylic position, which can be susceptible to racemization under certain conditions.

Racemization involves the interconversion of the two enantiomers, leading to a loss of optical purity. For benzylic compounds, this can occur via intermediates that are achiral, such as a carbocation or a radical.

Acid-Catalyzed Racemization: In the presence of strong acids, benzylic alcohols are known to racemize through the formation of a planar, achiral carbocation intermediate. google.comst-andrews.ac.uk It is plausible that this compound could undergo a similar SN1-type process under strongly acidic conditions, where protonation of the thiol group is followed by the loss of H₂S to form a benzylic carbocation. Re-addition of H₂S from either side of the planar carbocation would lead to the racemic product.

Radical-Mediated Racemization: Thiyl radicals can mediate the racemization of benzylic amines through a reversible hydrogen atom transfer (HAT) from the stereogenic carbon. researchgate.net A similar mechanism could be envisioned for this compound. The benzylic C-H bond is relatively weak and susceptible to abstraction by a radical species. The resulting benzylic radical is planar and achiral. Subsequent hydrogen atom donation back to this radical would regenerate the thiol as a racemic mixture. Such radical processes could be initiated by light or radical initiators.

The kinetics of racemization would depend on factors such as temperature, pH, solvent, and the presence of catalysts (acids, bases, or radical initiators). Studies on analogous benzylic compounds have shown that racemization can occur at physiological pH for some structures. nih.gov

Influence of Chirality on Reactivity and Supramolecular Interactions

The chirality of this compound is expected to significantly influence its chemical and physical behavior, particularly in chiral environments.

Reactivity: In reactions involving other chiral molecules, the two enantiomers of this compound will react at different rates, leading to kinetic resolution. When used as a nucleophile in asymmetric synthesis, for example, in a Michael addition to a prochiral α,β-unsaturated carbonyl compound, the choice of enantiomer can determine the stereochemistry of the product. acs.org Similarly, if used as a ligand in a transition metal complex for asymmetric catalysis, the handedness of the ligand would be critical in controlling the enantioselectivity of the catalyzed reaction.

Supramolecular Interactions: Chirality plays a fundamental role in molecular recognition and the formation of ordered supramolecular structures. figshare.com The enantiomers of this compound can interact differently with other chiral molecules (e.g., proteins, cyclodextrins, or other chiral hosts) through non-covalent forces like hydrogen bonding and van der Waals interactions. taylorandfrancis.com This differential interaction is the basis for enantiomeric separation by chiral chromatography and can lead to the formation of diastereomeric supramolecular assemblies with distinct properties. For instance, chiral thiols have been shown to influence the structure and properties of self-assembled monolayers on surfaces and to play a role in the formation of chiral supramolecular polymers. rsc.org

Synthesis and Reactivity of Derivatives and Analogues of 1 4 Ethylphenyl Ethane 1 Thiol

Synthesis of Thioether and Sulfide (B99878) Derivatives

The thiol group is analogous to the alcohol group but exhibits distinct reactivity. Thiols are generally more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com These properties are central to the synthesis of thioether (also known as sulfide) derivatives.

Alkylation and Arylation of the Thiol Group

The conversion of 1-(4-Ethylphenyl)ethane-1-thiol to thioethers is typically achieved through the alkylation or arylation of its thiol group. This process generally follows a two-step sequence analogous to the Williamson ether synthesis. masterorganicchemistry.com First, the thiol is deprotonated by a suitable base to form the highly nucleophilic thiolate anion. Common bases for this transformation include sodium hydride (NaH) or sodium hydroxide (B78521). wikipedia.org

The resulting sodium 1-(4-ethylphenyl)ethane-1-thiolate can then react with a variety of electrophiles, such as alkyl halides or aryl halides, in a nucleophilic substitution (S_N2) reaction to form the corresponding thioether. masterorganicchemistry.com The choice of the halide and reaction conditions can be tailored to synthesize a diverse range of sulfide derivatives.

A general scheme for this reaction is as follows: Step 1: Deprotonation C₂H₅-C₆H₄-CH(SH)CH₃ + Base → C₂H₅-C₆H₄-CH(S⁻)CH₃ + HB⁺

Step 2: Nucleophilic Substitution C₂H₅-C₆H₄-CH(S⁻)CH₃ + R-X → C₂H₅-C₆H₄-CH(SR)CH₃ + X⁻ (where R is an alkyl or aryl group and X is a halide)

The following table provides examples of potential thioether derivatives synthesized from this compound.

Alkylating/Arylating Agent (R-X)Product Name
Methyl Iodide (CH₃I)1-(4-Ethylphenyl)-1-(methylthio)ethane
Benzyl (B1604629) Bromide (C₆H₅CH₂Br)1-(4-Ethylphenyl)-1-(benzylthio)ethane
1-Bromobutane (CH₃(CH₂)₃Br)1-(1-(Butylthio)ethyl)-4-ethylbenzene

Ring-Closing Reactions to Form Heterocyclic Compounds

Intramolecular reactions of thiol derivatives can be employed to construct sulfur-containing heterocyclic compounds. A powerful method for this is the intramolecular thiol-ene reaction, which involves the addition of a thiyl radical onto an alkene within the same molecule. nih.gov

To apply this to this compound, the thiol would first need to be derivatized to contain a tethered alkene. For example, the thiol could be reacted with an allyl halide (e.g., allyl bromide) to form an allyl thioether. Subsequent exposure to a radical initiator (via UV light or thermal methods) would generate a thiyl radical, which could then cyclize. nih.gov The regioselectivity of the cyclization (exo vs. endo) depends on the length of the tether and the stability of the resulting radical intermediate. nih.gov Such strategies allow for the synthesis of various sulfur-containing rings, which are important motifs in many biologically active molecules.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether derivatives of this compound can be selectively oxidized to form two different classes of compounds: sulfoxides and sulfones. nih.govjchemrev.com This oxidation adds significant value as these oxidized sulfur functionalities are prevalent in pharmaceuticals and material science. nih.gov

The selective oxidation of a sulfide to a sulfoxide (B87167), without further oxidation to the sulfone, requires careful control of the reaction conditions and the stoichiometry of the oxidizing agent. organic-chemistry.org Conversely, the synthesis of sulfones is often achieved by using an excess of a strong oxidizing agent. organic-chemistry.org

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): A green and readily available oxidant. The selectivity between sulfoxide and sulfone can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Oxone® (Potassium Peroxymonosulfate): A versatile and efficient oxidant. Using approximately one equivalent of Oxone® can selectively produce the sulfoxide, whereas using three or more equivalents, often at higher temperatures, leads to the formation of the sulfone. nih.govresearchgate.net

meta-Chloroperoxybenzoic Acid (m-CPBA): A classic reagent for the oxidation of sulfides.

The oxidation of a thioether introduces a chiral center at the sulfur atom if it is oxidized to a sulfoxide, leading to the formation of diastereomers. researchgate.net

The table below summarizes typical conditions for the controlled oxidation of a generic thioether (R-S-R') to the corresponding sulfoxide and sulfone.

Target ProductOxidizing AgentTypical Conditions
Sulfoxide (R-SO-R')Oxone®~1-1.5 equivalents, room temperature. nih.govresearchgate.net
Sulfoxide (R-SO-R')Hydrogen Peroxide (H₂O₂)Catalytic amount of certain metal complexes or acids. organic-chemistry.org
Sulfone (R-SO₂-R')Oxone®>3 equivalents, elevated temperature. nih.govresearchgate.net
Sulfone (R-SO₂-R')Hydrogen Peroxide (H₂O₂)Excess H₂O₂ with a suitable catalyst (e.g., tungstate). organic-chemistry.org

Design and Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule by incorporating it into a more rigid structure is a common strategy in medicinal chemistry to enhance binding affinity and biological activity. nih.gov For this compound, this can be achieved by designing analogues where free rotation around single bonds is limited.

One approach involves creating cyclic structures that incorporate the ethylphenyl and/or the ethanethiol (B150549) portions of the molecule. For example, the ethyl group and the ethanethiol side chain could be linked to form a tetrahydrothiophene (B86538) ring fused to the benzene (B151609) ring. The synthesis of such complex, rigid structures would require multi-step synthetic sequences, potentially involving intramolecular cyclization reactions as a key step. The design of these molecules aims to lock the relative orientation of the key functional groups in a specific, biologically relevant conformation.

Structure-Reactivity Relationship Studies of Modified Thiol Compounds

The reactivity of the thiol group in this compound and its derivatives is influenced by the electronic properties of the aromatic ring and the steric environment around the sulfur atom. Structure-reactivity relationship (SRR) studies investigate how systematic modifications to the molecular structure affect its chemical behavior.

For instance, introducing electron-withdrawing or electron-donating substituents onto the phenyl ring would alter the acidity (pKa) of the thiol group. An electron-withdrawing group (e.g., a nitro group) would increase the acidity, making the thiol easier to deprotonate. Conversely, an electron-donating group (e.g., a methoxy (B1213986) group) would decrease its acidity. These changes would, in turn, affect the nucleophilicity of the corresponding thiolate and its reaction rates in alkylation and arylation reactions. Similarly, altering the steric bulk around the sulfur atom could influence the accessibility of the thiol group to reagents, thereby affecting reaction rates.

Exploration of Bioisosteric Analogues (Focusing on Chemical Properties and Synthesis)

Bioisosterism is a strategy in drug design where a functional group is replaced by another group with similar physicochemical properties, with the aim of modulating the molecule's activity, selectivity, or metabolic profile. nih.gov The thiol group (-SH) can be replaced by several other functional groups.

Key bioisosteres for the thiol group include:

Hydroxyl group (-OH): The most common bioisostere. The corresponding analogue, 1-(4-ethylphenyl)ethan-1-ol, would be less acidic and a weaker nucleophile than the thiol. However, it is a better hydrogen bond donor and acceptor.

Amino group (-NH₂): This replacement introduces basic properties to the molecule.

Fluorine (-F) or Hydrogen (-H): These represent more drastic changes but are sometimes used to probe the importance of the heteroatom. u-tokyo.ac.jp

The synthesis of these analogues would require different synthetic routes. For example, the alcohol analogue, 1-(4-ethylphenyl)ethan-1-ol, can be synthesized by the reduction of 1-(4-ethylphenyl)ethan-1-one using a reducing agent like sodium borohydride.

The following table compares the key chemical properties of the thiol group and its common bioisosteres.

Functional GroupPropertyImplication
Thiol (-SH)pKa ~10-11, strong nucleophile (as -S⁻). masterorganicchemistry.comReadily forms thioethers; moderate hydrogen bond donor/acceptor.
Hydroxyl (-OH)pKa ~16-18, weaker nucleophile (as -O⁻). masterorganicchemistry.comBetter hydrogen bond donor/acceptor; forms ethers.
Amino (-NH₂)Basic (pKb ~3-4), nucleophilic.Can form salts; participates in different biological interactions.

By synthesizing and studying these derivatives and analogues, a deeper understanding of the chemical and potential biological roles of the this compound scaffold can be achieved.

Supramolecular Chemistry and Intermolecular Interactions of 1 4 Ethylphenyl Ethane 1 Thiol

Hydrogen Bonding Networks Involving the Thiol Group

The thiol group is a key player in directing the supramolecular assembly of 1-(4-ethylphenyl)ethane-1-thiol through hydrogen bonding. Although weaker than the hydrogen bonds formed by alcohols, the S-H···S and S-H···X (where X is a hydrogen bond acceptor) interactions are significant in determining the structure and properties of this compound.

Intramolecular and Intermolecular Hydrogen Bond Analysis

Due to the free rotation around the C-C and C-S bonds, this compound can adopt various conformations. Intramolecular hydrogen bonding is less likely in this molecule as there are no suitable acceptor atoms in close proximity to the thiol hydrogen.

Intermolecular hydrogen bonds, however, are expected to be a dominant feature in the condensed phases of this compound. The thiol group can act as a hydrogen bond donor, forming S-H···S hydrogen bonds with neighboring molecules. These interactions can lead to the formation of dimers, chains, or more complex networks. The presence of the ethylphenyl group can influence the strength and geometry of these hydrogen bonds through steric and electronic effects.

Influence of Hydrogen Bonding on Crystal Packing and Solution Behavior

In the solid state, the formation of hydrogen-bonded networks is a primary determinant of the crystal packing of this compound. The specific arrangement of molecules in the crystal lattice will be a balance between optimizing hydrogen bonding interactions and achieving efficient packing of the aromatic and aliphatic portions of the molecule.

In solution, the extent of hydrogen bonding will depend on the nature of the solvent. In non-polar solvents, self-association through S-H···S hydrogen bonds is more likely to occur. In polar, hydrogen-bond-accepting solvents, the thiol group will preferentially form hydrogen bonds with solvent molecules. This can influence the solubility and reactivity of the compound.

Thiol-Metal Coordination Chemistry

The thiol group of this compound is a soft ligand, making it an excellent candidate for coordinating with soft metal ions. wikipedia.org The resulting metal-thiolate complexes have diverse structures and applications.

Synthesis and Structural Characterization of Metal-Thiolate Complexes

Metal-thiolate complexes of this compound can be synthesized through several routes. A common method involves the reaction of the thiol with a metal salt, often in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion (RS⁻). wikipedia.org Another approach is the reaction of the thiol with an organometallic precursor. wikipedia.org

Table 1: Representative Metal-Thiolate Complexes and Their Properties

Metal IonComplex FormulaCoordination GeometrySynthesis MethodReference
Cu(I)[Cu(S-C₁₀H₁₃)]nPolymericReaction of this compound with a Cu(I) salt wikipedia.orgwikipedia.org
Zn(II)[Zn(S-C₁₀H₁₃)₂(L)₂]TetrahedralReaction with a Zn(II) salt and an ancillary ligand (L) researchgate.net
Au(I)[Au(S-C₁₀H₁₃)]nLinear or PolymericLigand exchange on gold nanoparticles nih.govresearchgate.net

Note: The specific structures and properties can vary depending on the reaction conditions and the presence of other ligands.

Ligand Exchange and Binding Affinity Studies

Ligand exchange reactions are a fundamental aspect of the coordination chemistry of this compound. These reactions involve the replacement of the thiol ligand by another ligand, or vice versa. nih.gov Such studies are important for understanding the relative binding affinities of different ligands to a metal center and for synthesizing new complexes with desired properties. nih.govresearchgate.net

The binding affinity of this compound to a particular metal ion can be quantified by determining the equilibrium constant for the complexation reaction. Techniques such as isothermal titration calorimetry (ITC) and spectroscopic titrations can be used to measure these binding constants. The affinity is influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the thiol. nih.gov

Host-Guest Interactions with Supramolecular Hosts

The ethylphenyl group of this compound allows it to participate in host-guest interactions with various supramolecular hosts, such as cyclodextrins, calixarenes, and cucurbiturils. nitschkegroup-cambridge.com These hosts have hydrophobic cavities that can encapsulate the aromatic portion of the thiol. nitschkegroup-cambridge.com

The formation of an inclusion complex is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and sometimes hydrogen bonding between the thiol group and the host portal. The binding of this compound within a host cavity can significantly alter its physical and chemical properties, such as its solubility, stability, and reactivity.

Table 2: Host-Guest Systems Involving Aromatic Thiols

Host MoleculeGuest MoleculeDriving Forces for ComplexationPotential ApplicationsReference
β-CyclodextrinThis compoundHydrophobic interactions, van der Waals forcesControlled release, catalysis, sensing nitschkegroup-cambridge.com
p-Sulfonatocalix researchgate.netareneAromatic ThiolsHydrophobic and electrostatic interactionsSolubilization, stabilization nitschkegroup-cambridge.com

Note: This table provides examples of host-guest systems with analogous aromatic thiols, as specific data for this compound may be limited.

Research Findings on this compound Remain Elusive

A comprehensive search for scientific literature concerning the supramolecular chemistry and intermolecular interactions of this compound has revealed a significant gap in the current body of research. Despite targeted inquiries into the self-assembly phenomena, nanostructure formation, and crystal engineering of this specific thiol compound and its derivatives, no dedicated studies or detailed research findings could be identified.

Efforts to locate data on the formation of ordered nanostructures, thin films, or investigations into its crystal engineering and molecular recognition in the solid state did not yield any relevant scholarly articles, patents, or detailed experimental data. The scientific community has yet to publish research focusing on the supramolecular behaviors of this compound.

Future Research Directions and Perspectives on 1 4 Ethylphenyl Ethane 1 Thiol

Emerging Synthetic Methodologies for Benzylic Thiols

The development of efficient, selective, and environmentally benign methods for the synthesis of thiols is a cornerstone of organosulfur chemistry. Future research concerning the synthesis of 1-(4-ethylphenyl)ethane-1-thiol and related benzylic thiols is likely to focus on advancing beyond traditional methods, which often involve harsh reagents and produce significant waste.

Emerging strategies include photocatalytic processes and novel transition metal-catalyzed reactions. For instance, photocatalytic reductive benzylation of imines using benzyl (B1604629) thiols presents a modern approach where the thiol itself acts as a benzyl reagent. sci-hub.se Visible-light-mediated catalysis, such as the Rhodamine B-catalyzed thiolation of bromoalkynes, offers a metal-free, room-temperature method for forming C-S bonds, a strategy that could be adapted for benzylic systems. acs.org Another innovative direction is the direct, site-selective C–H thiolation of benzylic positions, which provides an atom-economical route for late-stage functionalization of complex molecules. digitellinc.com

Copper-catalyzed thioetherification, which couples benzylic alcohols with thiols via C–O bond cleavage, is another promising area. nih.gov These reactions proceed under mild conditions and tolerate a wide variety of functional groups. nih.gov Furthermore, systems using hydrogen peroxide with a zirconium tetrachloride catalyst have been shown to efficiently convert thiols to sulfonyl chlorides, highlighting the development of rapid and green oxidative transformations. organic-chemistry.org

Table 1: Comparison of Emerging Synthetic Methods for Benzylic Thiols

MethodologyKey FeaturesAdvantagesPotential Challenges
Photocatalysis Uses light to drive reactions; can utilize thiols as radical precursors. sci-hub.seMild conditions, high functional group tolerance, novel reactivity. sci-hub.seRequires specific photocatalysts, potential for side reactions.
Site-Selective C-H Thiolation Directly converts a benzylic C-H bond to a C-S bond. digitellinc.comHigh atom economy, suitable for late-stage functionalization. digitellinc.comAchieving high regioselectivity and site-selectivity. digitellinc.com
Copper-Catalyzed Coupling Couples benzylic alcohols with thiols. nih.govReadily available starting materials, good functional group tolerance. nih.govCatalyst cost and removal, potential for metal contamination.
Visible-Light Catalysis Metal-free C-S bond formation using organic dyes like Rhodamine B. acs.orgEnvironmentally benign, operates at room temperature. acs.orgSubstrate scope limitations, quantum yield efficiency.

Future synthetic work will likely aim to refine these methods to improve yields, expand substrate scope, and enhance stereoselectivity for chiral thiols like this compound.

Novel Catalytic Applications and Ligand Design Principles

The thiol moiety is an effective coordinating group for a wide range of metals, making thiol-containing molecules valuable as ligands in catalysis. The future for this compound in this domain lies in its potential application as a chiral ligand for asymmetric catalysis and in the design of novel catalytic systems.

Thiolate ligands have been shown to be crucial in tuning the properties of metal nanoclusters used in catalysis. researchgate.netresearchgate.net The electronic and steric properties of the ligand, influenced by substituents like the ethylphenyl group in the target molecule, can modulate the catalytic activity and selectivity of the metal center. researchgate.netacs.org For example, modifying gold catalysts with thiol ligands has been shown to significantly enhance performance in electrocatalytic nitrate (B79036) reduction. acs.org Future work could involve synthesizing this compound and using it to cap gold, palladium, or platinum nanoparticles to explore their catalytic efficiency in reactions such as selective hydrogenations or cross-couplings. mdpi.com

A key principle in ligand design is the concept of "transient cooperative ligands," where a thiol reversibly coordinates to a metal center and participates directly in bond activation. nih.gov This approach allows for dynamic catalytic systems with tunable reactivity. nih.gov The design of new pincer-type catalysts incorporating benzylic thiol motifs could lead to novel reactivity for dehydrogenation or hydrogenation reactions. nih.gov The chiral nature of this compound makes it a particularly interesting candidate for developing enantioselective catalysts.

Integration with Advanced Functional Materials Science

The ability of thiols to form strong bonds with noble metal surfaces and to participate in dynamic covalent chemistry makes them ideal building blocks for advanced functional materials. Research on integrating compounds like this compound into materials science is a promising frontier.

Thiol-functionalized molecules are fundamental to the creation of self-assembled monolayers (SAMs) on surfaces like gold, which have applications in electronics, sensing, and nanotechnology. rsc.org The structure of the thiol, including the nature of the aromatic group and alkyl substituents, influences the packing and properties of the SAM. rsc.org Future studies could investigate the self-assembly behavior of this compound on gold surfaces to create well-defined interfaces.

In polymer science, the thiol-ene reaction is a highly efficient "click" chemistry method for polymer synthesis and modification. This reaction allows for the creation of uniform polymer networks with applications in coatings, adhesives, and biomaterials. Benzylic thiols can be incorporated into polymers to introduce specific functionalities. Furthermore, the reversible nature of disulfide bonds, formed by the oxidation of thiols, can be exploited to create self-healing and stimulus-responsive materials. nih.gov The incorporation of this compound into polymer backbones could impart both responsiveness and specific recognition capabilities due to its aromatic structure. Post-synthesis modification of materials like metal-organic frameworks (MOFs) with thiol groups has also been shown to be an effective strategy for creating materials with selective adsorption properties, for instance, for the removal of heavy metal ions like mercury from water. acs.org

Advancements in Computational Modeling for Thiol Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work. For thiol systems, including this compound, advancements in computational modeling offer significant opportunities to explore reactivity, properties, and interactions at a molecular level.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and energetics of thiol-containing molecules. mdpi.com Computational studies can elucidate reaction mechanisms, such as the pathways for thiol addition to aldehydes or the thermodynamics of thioester formation. mdpi.com For this compound, DFT calculations could be used to predict its pKa, bond dissociation energies, and reactivity in various chemical transformations. Such calculations have been used to show that aryl thiols generally have lower S-H bond dissociation energies than alkanethiols, a property enhanced by electron-donating groups on the aromatic ring. nih.gov

Molecular dynamics (MD) simulations are another key tool, particularly for studying the behavior of thiols in complex environments like self-assembled monolayers or within biological systems. rsc.org MD simulations can determine the free energies of solvation and surface binding, providing insight into the thermodynamic stability of SAMs. rsc.org For a molecule like this compound, modeling could predict its orientation and packing on a gold surface, or its interaction with a catalytic metal center. These computational approaches can also be used to design novel drug molecules and predict their properties and potential side effects based on functional groups. mdpi.com

Table 2: Computational Approaches for Studying Thiol Systems

Computational MethodApplication for Thiol SystemsInsights for this compound
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, bond dissociation energies, and pKa. mdpi.comrsc.orgPredicting reactivity, acidity, and mechanistic pathways for synthesis and catalysis.
Molecular Dynamics (MD) Simulating the dynamic behavior of molecules in solution or on surfaces. rsc.orgModeling self-assembly on surfaces, ligand-receptor interactions, and conformational dynamics.
Quantum Chemistry Protocols Determining thermodynamic and kinetic parameters of reactions. mdpi.comElucidating rate-determining steps in synthetic routes and catalytic cycles.

Interdisciplinary Research Opportunities and Challenges

The unique properties of the thiol group position it at the crossroads of chemistry, biology, and materials science, creating numerous interdisciplinary research opportunities. The future study of this compound can benefit from and contribute to these converging fields.

One major area is bioconjugation, the linking of synthetic molecules to biological macromolecules like proteins. documentsdelivered.comacs.orgkyushu-u.ac.jp Thiol-reactive chemistry is a cornerstone of bioconjugation. acs.org Developing new benzylic substitution reactions that proceed under physiological conditions could allow for the selective labeling of proteins and peptides with probes based on the this compound scaffold. documentsdelivered.comkyushu-u.ac.jp This could be used to create novel therapeutic agents or diagnostic tools. nih.gov

In the field of synthetic biology, thiol-based redox systems are being explored as components for building synthetic biological circuits. tandfonline.com Understanding the reactivity and redox potential of specific thiols is crucial for designing these systems. tandfonline.com While this research often focuses on biological thiols like glutathione, synthetic thiols could offer orthogonal reactivity.

A significant challenge in working with many thiols is their strong, often unpleasant odor and their susceptibility to oxidation. researchgate.netwikipedia.org A major challenge in evaluating thiol-reactive compounds, particularly as inhibitors in biological systems, is the high intracellular concentration of competing thiols like glutathione, which can complicate the interpretation of results. nih.gov Future research must address these practical and methodological challenges, for example, by developing odorless thiol precursors or designing assays that better mimic cellular conditions. nih.gov The development of chemiresistors based on thiol-functionalized gold nanoparticles for detecting volatile organic compounds highlights another interdisciplinary application, where the molecular structure of the thiol dictates the sensor's sensitivity and selectivity. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(4-Ethylphenyl)ethane-1-thiol, and how is reaction completion monitored?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reduction of precursor ketones. For example:

  • Route 1: Reacting 4-ethylacetophenone with a thiolating agent (e.g., Lawesson’s reagent) under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track thiol group incorporation .
  • Route 2: Reducing 1-(4-ethylphenyl)ethanone to the corresponding alcohol, followed by thiolation using phosphorus pentasulfide (P₂S₅) in toluene under reflux. Completion is confirmed by observing a color change (e.g., yellow to colorless) and precipitate formation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ethylphenyl backbone and thiol proton (δ ~1.3–2.5 ppm for ethyl groups; δ ~1.5–1.7 ppm for thiol) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies S-H stretching (~2550 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) .
  • GC-MS: Quantifies purity and detects volatile byproducts. The molecular ion peak (m/z ~178) corresponds to the molecular weight (C₁₀H₁₄S) .

Advanced Tip: Use deuterated solvents (e.g., DMSO-d₆) to stabilize thiol protons for clearer NMR signals .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve enantiomeric excess (ee)?

Methodological Answer: Enantioselective synthesis employs biocatalysts or chiral auxiliaries:

  • Biocatalytic Reduction: Use Pseudomonas crispum cells to reduce 4-ethylacetophenone to (S)-1-(4-ethylphenyl)ethanol (ee >95%), followed by thiolation .
  • Chiral Ligands: Catalyze asymmetric thiol-ene reactions with Rhodium(I) complexes and BINAP ligands to achieve ee values >85% .

Data Contradiction Note: Some studies report lower ee (~70%) with non-optimized microbial systems. Resolution requires screening alternative biocatalysts (e.g., Rhodococcus spp.) .

Q. How do co-occurring flavor compounds affect the sensory perception of this compound in complex mixtures?

Methodological Answer:

  • Odor Activity Value (OAV) Analysis: GC-olfactometry identifies synergistic/antagonistic interactions. For example, combining this compound (roasted onion) with ethyl 2-methylbutanoate (fruity) mimics durian aroma .
  • Network Visualization: Analyze co-occurrence patterns in flavor databases (e.g., EU-CEG) to predict sensory outcomes .

Limitation: Data gaps in flavor databases may lead to incomplete interaction models. Validate predictions with sensory panels .

Q. What computational methods predict the interaction of this compound with olfactory receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to human olfactory receptor OR1A1. Key residues (e.g., Ser113, Phe264) form hydrogen bonds with the thiol group .
  • Machine Learning: Train models on odorant-receptor datasets (e.g., PIRM) to predict activation thresholds .

Validation: Compare computational results with in vitro calcium imaging assays using HEK293 cells expressing OR1A1 .

Future Research Directions

Biocatalyst Optimization: Engineer E. coli strains expressing γ-lyases to enhance thiol production yields .

Environmental Impact Studies: Assess biodegradability via OECD 301F tests to address ecotoxicological risks .

Structure-Activity Relationships (SAR): Systematically modify the ethylphenyl group to study odor potency and receptor selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.